

(S)-3-(tert-Butylamino)propane-1,2-diol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(tert-Butylamino)propane-1,2-diol

Cat. No.: B045334

[Get Quote](#)

An In-depth Technical Guide to **(S)-3-(tert-Butylamino)propane-1,2-diol**

Introduction

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral organic compound that has established significant importance as a key building block in the pharmaceutical industry.^[1] Its bifunctional nature, possessing both amino and hydroxyl groups, combined with a defined stereocenter, makes it a valuable intermediate for the enantioselective synthesis of complex molecules.^[2] First gaining prominence in the 1970s, this compound is most notably recognized as a critical precursor in the manufacturing of beta-adrenergic receptor blockers, such as Timolol, which is used in the treatment of glaucoma and hypertension.^{[1][2]}

This guide provides a comprehensive technical overview of **(S)-3-(tert-Butylamino)propane-1,2-diol**, detailing its chemical structure, stereochemical importance, physicochemical properties, and applications in drug development. It also includes representative experimental protocols and visual diagrams of synthetic and biological pathways to support researchers, scientists, and professionals in the field.

Chemical Structure and Stereochemistry

(S)-3-(tert-Butylamino)propane-1,2-diol is characterized by a three-carbon propane backbone, substituted with two hydroxyl (-OH) groups at positions 1 and 2, and a tert-butylamino [-NHC(CH₃)₃] group at position 3.^[1]

Stereochemistry

The stereochemical configuration of this molecule is central to its utility in pharmaceuticals.^[1] The carbon atom at the C-2 position is a chiral center, giving rise to two possible enantiomers: (S) and (R). The (S)-enantiomer is the therapeutically relevant form, and its specific stereochemistry is transferred to the final active pharmaceutical ingredient (API) during synthesis.^{[1][2]} The high stereochemical purity of **(S)-3-(tert-Butylamino)propane-1,2-diol** is therefore critical. For instance, in the synthesis of timolol maleate, pharmacopeia standards mandate that the unwanted (R)-enantiomer constitutes no more than 1.0% of the final product.^[1]

The compound's chirality is physically verified by measuring its optical rotation. The specific rotation is a key parameter for assessing its enantiomeric purity.^[1]

Chemical Identifiers

Key identification parameters for **(S)-3-(tert-Butylamino)propane-1,2-diol** are summarized in the table below.

Identifier	Value
IUPAC Name	(2S)-3-(tert-butylamino)propane-1,2-diol ^{[1][3]}
CAS Number	30315-46-9 ^{[1][3][4][5][6]}
Molecular Formula	C ₇ H ₁₇ NO ₂ ^{[1][3][5][6]}
Molecular Weight	147.22 g/mol ^{[1][3][5][6]}
Canonical SMILES	CC(C)(C)NCC(CO)O ^[1]
Isomeric SMILES	CC(C)(C)NC--INVALID-LINK--O ^{[1][3]}
InChI	InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1 ^{[1][3]}
InChIKey	JWBMVCAZXJMSOX-LURJTMIESA-N ^{[1][3]}

Physicochemical Properties

The physical and chemical properties of **(S)-3-(tert-Butylamino)propane-1,2-diol** are essential for its handling, storage, and application in synthesis. It typically appears as a white to light yellow or brown crystalline solid.[1][6]

Property	Value	Reference(s)
Melting Point	85-89 °C	[4][5][6]
Boiling Point	262.4 ± 25.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm ³	[4]
Specific Rotation ([α] _{23/D})	-30° (c=2 in 1 M HCl)	[6]
Flash Point	109.1 ± 13.7 °C	[4]
pKa	14.06 ± 0.20 (Predicted)	[6]
LogP	-0.36	[4]
Solubility	Soluble in Chloroform, DMSO, Methanol	[6]

Applications in Drug Development

The primary application of **(S)-3-(tert-Butylamino)propane-1,2-diol** is as a chiral building block for synthesizing pharmaceuticals.[1][6]

- **Intermediate for β -Blockers:** It is a crucial intermediate for manufacturing β -adrenergic blocking agents.[2] Its most prominent use is in the synthesis of (S)-Timolol, a non-selective β -blocker used to treat glaucoma and cardiovascular conditions.[1][2] The pre-existing stereocenter in the diol dictates the final stereochemistry of the drug, ensuring the production of the active enantiomer.[2]
- **Asymmetric Catalysis:** The molecule can serve as a chiral ligand in asymmetric catalysis, guiding reactions to selectively produce one enantiomer over another.[1]
- **Chiral Auxiliary:** It is used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1]

- Biological Activity Research: Preliminary studies have suggested that the compound may possess antimicrobial and neuroprotective properties, although research in these areas is limited.[\[1\]](#)

Synthesis and Experimental Protocols

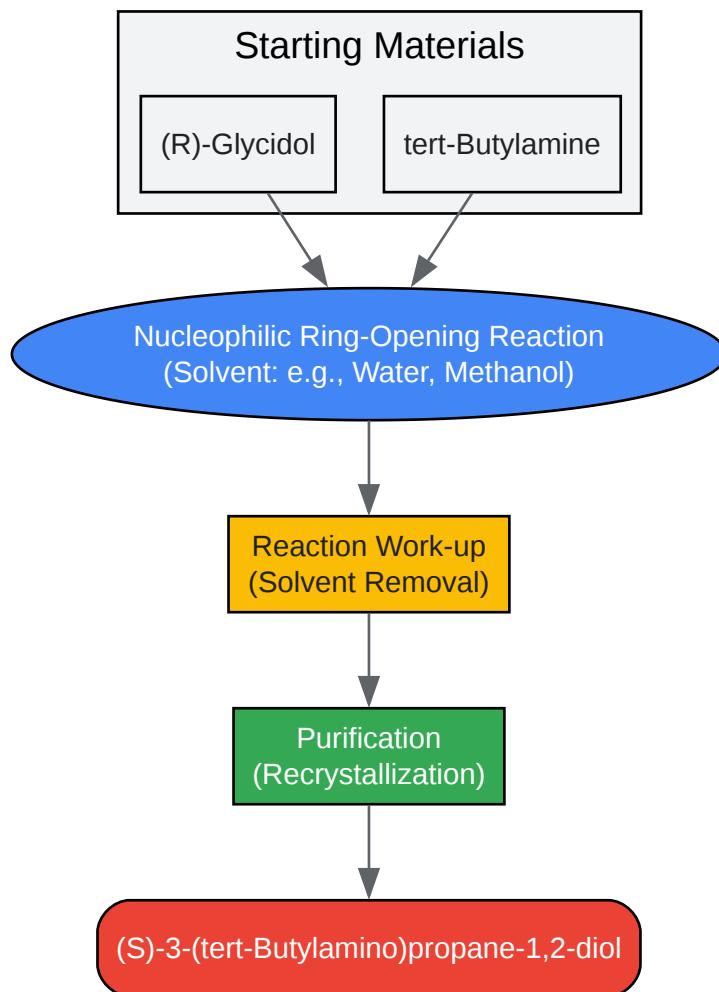
Several synthetic routes exist for producing **(S)-3-(tert-Butylamino)propane-1,2-diol**, including methods using chiral auxiliaries and the reduction of ketones.[\[1\]](#) A common and efficient method involves the nucleophilic ring-opening of a chiral epoxide with an amine.[\[2\]](#)

General Experimental Protocol: Synthesis from (R)-glycidol

A widely utilized method for synthesizing the title compound is the reaction of tert-butylamine with a suitable chiral three-carbon electrophile, such as (R)-glycidol.[\[2\]](#) This reaction proceeds via a nucleophilic attack of the amine on the less-hindered carbon of the epoxide ring, leading to the desired product with high stereochemical fidelity.

Reaction: (R)-glycidol + tert-Butylamine → **(S)-3-(tert-Butylamino)propane-1,2-diol**

Reagents and Solvents:


- (R)-glycidol
- tert-Butylamine
- Solvent (e.g., water, methanol, or isopropanol)

Procedure:

- A reaction vessel is charged with (R)-glycidol and a suitable solvent.
- tert-Butylamine is added to the solution. The reaction can often be performed at room temperature or with gentle heating to increase the rate.
- The reaction mixture is stirred for a period sufficient to ensure complete consumption of the starting materials, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

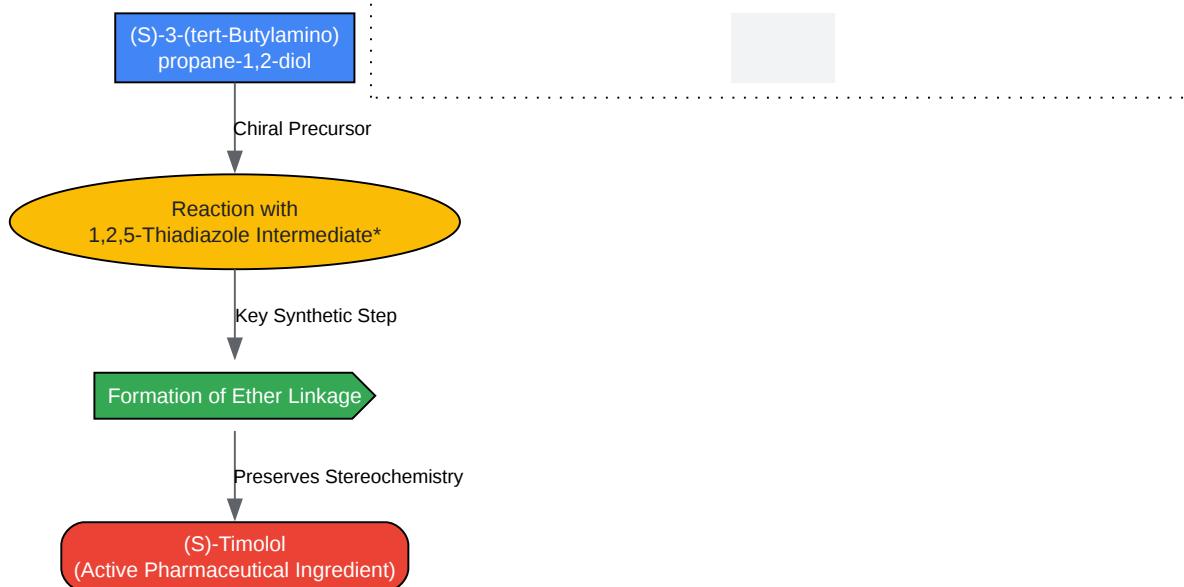
- Upon completion, the solvent and excess tert-butylamine are removed under reduced pressure (e.g., using a rotary evaporator).
- The resulting crude product is then purified. Purification may involve recrystallization from an appropriate solvent system (e.g., toluene, ethyl acetate) to yield the final product as a crystalline solid.
- The purity and identity of the product are confirmed using analytical methods such as NMR spectroscopy, Mass Spectrometry, and measurement of its specific rotation to confirm enantiomeric purity.

General Synthetic Workflow

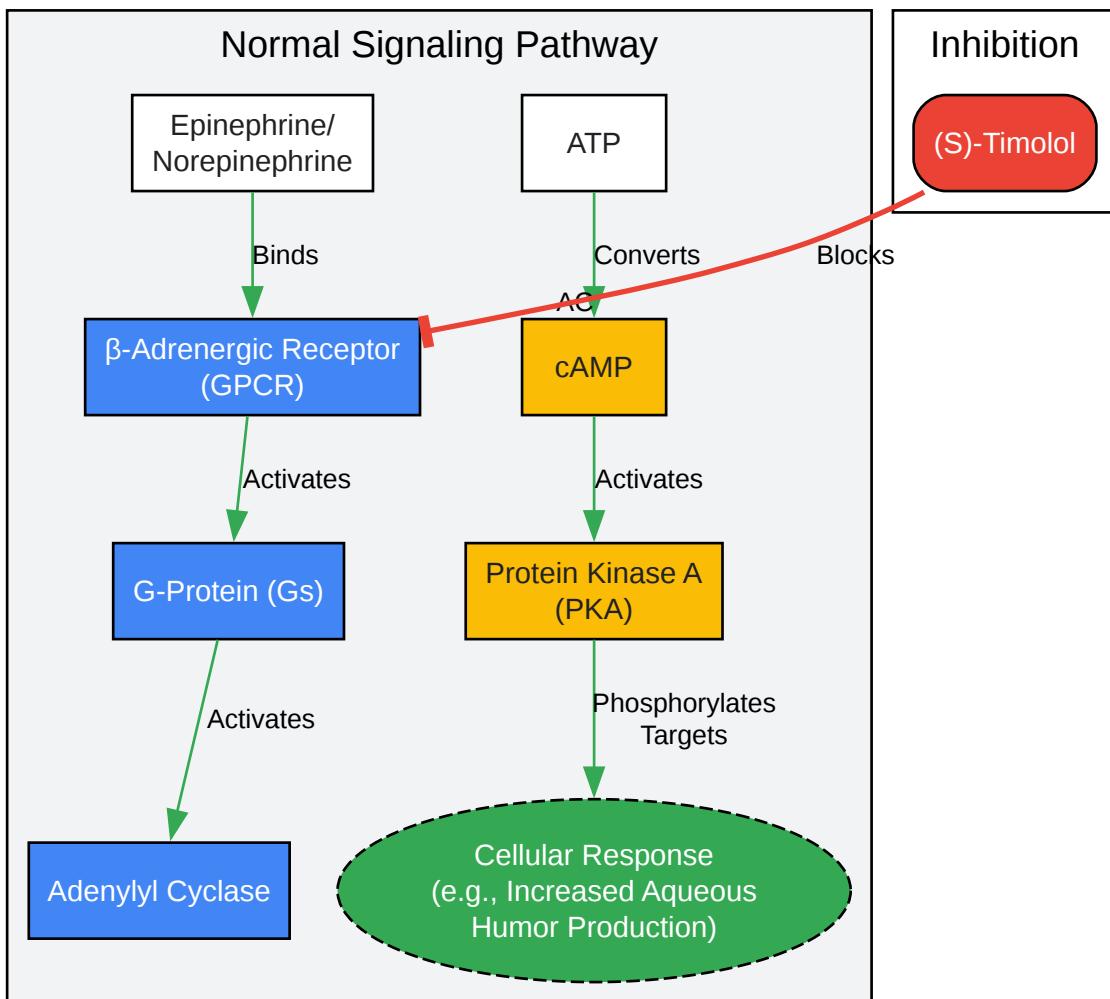
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(S)-3-(tert-Butylamino)propane-1,2-diol**.

Role in API Synthesis and Biological Pathway


The significance of this chiral diol is best understood through its application in synthesizing an API and the subsequent mechanism of action of that API.

Logical Workflow: From Chiral Intermediate to API


The following diagram illustrates the role of **(S)-3-(tert-Butylamino)propane-1,2-diol** as a key intermediate in the production of the beta-blocker (S)-Timolol. The diol's chirality is directly transferred to the final drug molecule.

From Chiral Building Block to API

*Intermediate is typically 3-chloro-4-(morpholin-4-yl)-1,2,5-thiadiazole:

Beta-Adrenergic Signaling and Inhibition by Timolol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-3-(tert-Butylamino)propane-1,2-diol | 30315-46-9 [smolecule.com]
- 2. 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2 | Benchchem [benchchem.com]

- 3. (S)-3-(tert-Butylamino)propane-1,2-diol | C7H17NO2 | CID 2733671 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-tert-Butylamino-1,2-propanediol | CAS#:30315-46-9 | Chemsoc [chemsoc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]
- To cite this document: BenchChem. [(S)-3-(tert-Butylamino)propane-1,2-diol chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045334#s-3-tert-butylamino-propane-1-2-diol-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com